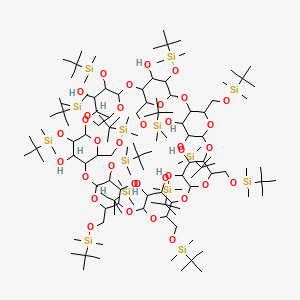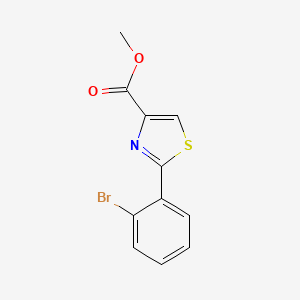
beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate: is a chemical compound that belongs to the class of thioglycosides. These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond. This particular compound is often used in biochemical research due to its ability to inhibit certain enzymes and its role in the synthesis of complex oligosaccharides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate typically involves the reaction of phenyl 1-thio-beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted thioglycosides with different functional groups.
Applications De Recherche Scientifique
Chemistry: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate is used in the synthesis of complex oligosaccharides. It serves as a building block for the construction of larger carbohydrate molecules .
Biology: In biological research, this compound is used as a specific inhibitor of human galectins, which are proteins involved in cell-cell adhesion, cell-matrix interactions, and intracellular signaling .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit galectins, which are implicated in various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of glycosylated products and as a reagent in chemical synthesis .
Mécanisme D'action
The mechanism of action of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate involves its interaction with galectins. The compound binds to the carbohydrate recognition domain of galectins, thereby inhibiting their function. This inhibition affects various cellular processes, including cell adhesion, migration, and apoptosis .
Comparaison Avec Des Composés Similaires
- Phenyl 1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-benzoyl-beta-D-galactopyranoside
- p-Aminophenyl 1-thio-beta-D-galactopyranoside
Uniqueness: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate is unique due to its tetrabenzoate groups, which enhance its stability and specificity as an inhibitor of galectins. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Numéro CAS |
65615-60-3 |
|---|---|
Formule moléculaire |
C40H32O9S |
Poids moléculaire |
688.7 g/mol |
Nom IUPAC |
(3,4,5-tribenzoyloxy-6-phenylsulfanyloxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C40H32O9S/c41-36(27-16-6-1-7-17-27)45-26-32-33(47-37(42)28-18-8-2-9-19-28)34(48-38(43)29-20-10-3-11-21-29)35(49-39(44)30-22-12-4-13-23-30)40(46-32)50-31-24-14-5-15-25-31/h1-25,32-35,40H,26H2 |
Clé InChI |
LQHXMOXAHUOIQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)












![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)
